4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
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Overview
Description
4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound that features a piperidine ring, a benzoyl group, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the piperidine and azetidinone intermediates. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The azetidinone moiety is often introduced via a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-Hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
- 4-[1-(3-Methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
- 4-[1-(2-Hydroxy-4-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
Uniqueness
4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-(2-hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2)15(19-17(18)23)11-7-9-20(10-8-11)16(22)12-5-4-6-13(24-3)14(12)21/h4-6,11,15,21H,7-10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBBKVVGZSAYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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